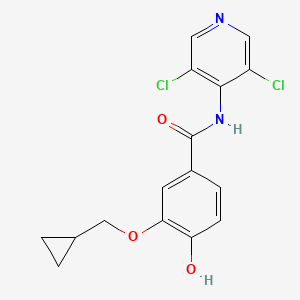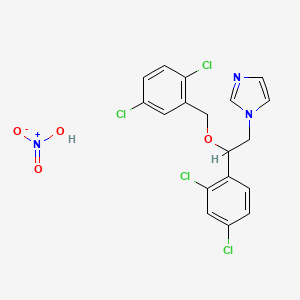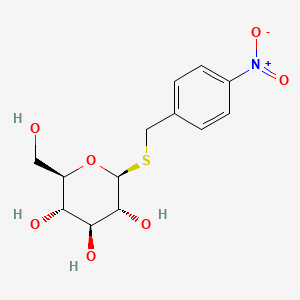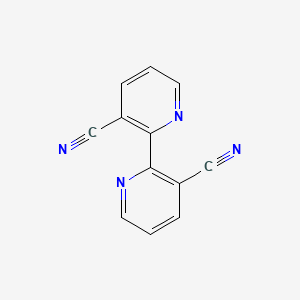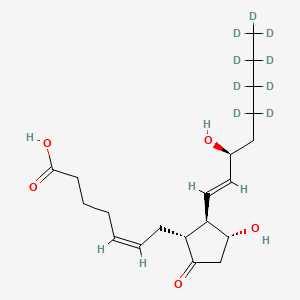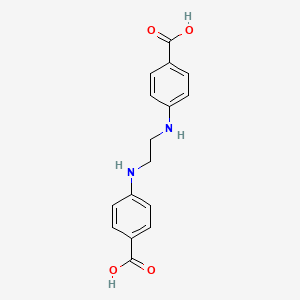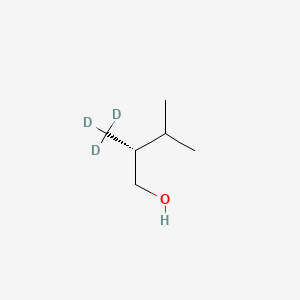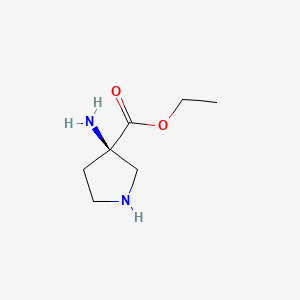![molecular formula C12H6Cl3NO3 B588346 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-61-5](/img/structure/B588346.png)
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms at specific positions. This is followed by nitration reactions to add nitro groups. The phenoxy linkage is introduced through a nucleophilic aromatic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the chlorination and nitration processes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenolic or amino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The phenoxy linkage provides structural rigidity and affects the overall conformation of the molecule, which can impact its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trichloro-4-nitrobenzene
- 1,2,4-Trichloro-5-nitrobenzene
- 1,2,3-Trichloro-5-nitrobenzene
Uniqueness
1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene is unique due to the presence of multiple nitro and chlorine groups, as well as the phenoxy linkage. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The presence of multiple nitro groups enhances its potential for redox reactions, while the chlorine atoms contribute to its stability and reactivity in substitution reactions.
Propriétés
Numéro CAS |
142022-61-5 |
|---|---|
Formule moléculaire |
C12H6Cl3NO3 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-9-5-6-10(12(15)11(9)14)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
Clé InChI |
YFQQNXUENVPACQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=C(C=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=C(C=C4)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
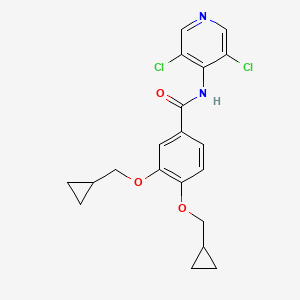
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)
